6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound belonging to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with 2-methoxybenzyl chloride in the presence of a base to form an intermediate, which is then cyclized and chlorinated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazoline ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-((9H-purin-6-ylthio)methyl)-5-chloro-3-(2-methoxyphenyl)quinazolin-4-one: This compound shares a similar quinazoline core structure but has different substituents, leading to distinct biological activities.
3-methoxyphenylboronic acid: Although not a quinazoline, this compound contains a methoxyphenyl group and is used in similar synthetic applications.
Uniqueness
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
Molecular Formula |
C16H13ClN2O2S |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
DXQVTPKBUQTETD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Origin of Product |
United States |
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